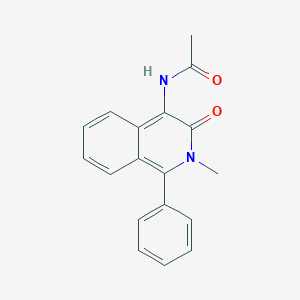

N-(2-Methyl-3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide

Description

N-(2-Methyl-3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide is a heterocyclic acetamide derivative featuring a 2,3-dihydroisoquinolinone core substituted with a methyl group at position 2, a phenyl group at position 1, and an acetamide moiety at position 2. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological and material science applications.

Properties

CAS No. |

112010-84-1 |

|---|---|

Molecular Formula |

C18H16N2O2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

N-(2-methyl-3-oxo-1-phenylisoquinolin-4-yl)acetamide |

InChI |

InChI=1S/C18H16N2O2/c1-12(21)19-16-14-10-6-7-11-15(14)17(20(2)18(16)22)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,21) |

InChI Key |

AKMNZOGRLREYAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C=CC=CC2=C(N(C1=O)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ketoamide Intermediates

The Friedel-Crafts acylation of homoveratrylamine derivatives in polyphosphoric acid (PPA) serves as a foundational step. For example, 3 -substituted benzene derivatives react with acetic anhydride or benzoic acid in PPA to yield ketoamides (e.g., 3a–d ) with >80% efficiency.

Reaction Conditions

-

Substrate : Homoveratrylamine derivatives (e.g., 2-phenethylamine)

-

Acylating Agent : Acetic anhydride, benzoic acid, or phenylacetic acid

-

Catalyst : Polyphosphoric acid (PPA) at 80–100°C

-

Time : 20–60 minutes

Reduction and Cyclization

The ketoamide intermediates undergo reduction using NaBH₄ in methanol, producing hydroxyamides (4a–d ). Subsequent cyclization with p-toluenesulfonic acid (PTSA) in dichloromethane yields 1-substituted dihydroisoquinolines.

Example Protocol

-

Reduction : Ketoamide (10 mmol) + NaBH₄ (15 mmol) in MeOH, 50°C, 30 min (85–90% yield).

-

Cyclization : Hydroxyamide (10 mmol) + PTSA (0.1 equiv) in CH₂Cl₂, rt, 30 min (90–97% yield).

Critical Data

| Intermediate | Yield (%) | Cyclization Product |

|---|---|---|

| 4a | 85 | 1-Phenyl derivative |

| 4b | 90 | 1-Methyl derivative |

Bischler-Napieralski Cyclization Route

Formation of Benzamide Precursors

Benzamides are synthesized by reacting amines (e.g., 6a–d ) with substituted benzoic acids. For instance, 3-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)propanenitrile (5a ) is reduced to the corresponding amine before acylation.

Reaction Conditions

-

Amine Source : NaBH₄ reduction of nitriles (e.g., 5a → 6a )

-

Acylation : Benzoic acid (1.2 equiv) + DCC/DMAP in CH₂Cl₂, rt, 12 h

Cyclization to Dihydroisoquinoline Core

Bischler-Napieralski cyclization of benzamides (7–19 ) using POCl₃ or PPA yields 1,4-disubstituted dihydroisoquinolines.

Example Protocol

-

Benzamide (10 mmol) + POCl₃ (5 equiv) in toluene, reflux, 6 h (70–75% yield).

Critical Data

| Benzamide | Cyclization Product | Yield (%) |

|---|---|---|

| 7 | 1-Phenyl derivative | 72 |

| 12 | 4-Methyl derivative | 68 |

Acetylation of Amine Intermediates

Preparation of Primary Amines

Primary amines are synthesized via Schmidt reaction or reductive amination. For example, 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1 ) is converted to 1-hydrazono derivatives (3 ) using Lawesson’s reagent.

Reaction Conditions

Acetylation with Acetic Anhydride

The primary amine at position 4 is acetylated using acetic anhydride under mild conditions.

Example Protocol

Critical Data

| Amine Precursor | Acetamide Product | Yield (%) |

|---|---|---|

| 6 | 7 | 83 |

| 3 | 4a | 78 |

Comparative Analysis of Methods

Efficiency and Scalability

Chemical Reactions Analysis

N-(2-Methyl-3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different isoquinoline derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Numerous studies have investigated the antitumor properties of N-(2-Methyl-3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide.

Case Study: In Vitro Anticancer Screening

A study evaluated the compound against various cancer cell lines, including breast and colon cancer cells. The results demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM, indicating strong potential as an anticancer agent. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored.

Case Study: In Vivo Inflammation Models

In an animal model of arthritis, administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The observed decrease in prostaglandin E2 levels suggests that the compound may exert its effects through the inhibition of cyclooxygenase enzymes .

Neuroprotective Properties

Recent research has suggested that this compound may possess neuroprotective properties.

Case Study: Neuroprotection in Oxidative Stress Models

In models of oxidative stress induced by hydrogen peroxide, this compound exhibited significant neuroprotective effects. It was shown to reduce malondialdehyde levels while enhancing antioxidant enzyme activities (SOD and catalase), suggesting its potential use in neurodegenerative diseases .

Summary of Research Findings

Mechanism of Action Insights

| Mechanism | Details |

|---|---|

| Apoptosis Induction | Activation of caspases leading to programmed cell death |

| COX Inhibition | Reduction in inflammatory mediators |

| Antioxidant Activity | Scavenging free radicals and enhancing cellular defenses |

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic System

- Target Compound: The 2,3-dihydroisoquinolinone core combines aromatic and partially saturated features, with a ketone at position 3 and a methyl group at position 2. The phenyl and acetamide substituents enhance steric and electronic complexity.

- 3-Chloro-N-phenyl-phthalimide () : Features a fully aromatic phthalimide core with a chloro substituent and phenyl group. Unlike the target compound, it lacks a saturated ring and acetamide moiety, making it more rigid and planar .

- Pyridazin-3(2H)-one Derivatives () : These contain a diazine ring system. For example, N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide shares the acetamide group but differs in the heterocyclic core, which influences hydrogen-bonding and receptor interactions .

- Morpholin-2-one Acetamides (): Compounds like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide incorporate a morpholinone ring, offering distinct hydrogen-bonding patterns compared to the dihydroisoquinolinone system .

Substituent Effects

- Electron-Withdrawing Groups: highlights that meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) in N-(aryl)-2,2,2-trichloro-acetamides significantly alters crystal packing and lattice constants. The target compound’s methyl and phenyl groups are less electron-withdrawing, likely resulting in different solid-state properties .

- Benzothiazole Acetamides () : Derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide feature trifluoromethyl and methoxy groups, which enhance lipophilicity and metabolic stability compared to the target’s phenyl and methyl substituents .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Key Observations :

- The target compound’s dihydroisoquinolinone core may confer intermediate polarity compared to fully aromatic phthalimides () or highly halogenated acetamides ().

- Substituents like phenyl and methyl groups likely enhance solubility in organic solvents relative to trichloro-acetamides .

Pharmacological and Functional Potential

- FPR Agonists (): Pyridazinone acetamides demonstrate potent activity in neutrophil activation, suggesting that the target compound’s acetamide and aromatic groups could be optimized for similar receptor interactions .

- Pesticide Acetamides () : Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) highlight the role of chloro and alkoxy groups in herbicidal activity. The target compound lacks these substituents, likely shifting its application scope .

- Morpholinone Acetamides (): These derivatives’ acetyl and methylsulfonyl groups enhance metabolic stability, a feature that could be explored in the target compound through analogous substitutions .

Biological Activity

N-(2-Methyl-3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide is a compound derived from the isoquinoline scaffold, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H16N2O2

- Molecular Weight : 284.34 g/mol

- CAS Number : 112010-84-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antimicrobial Activity : Studies demonstrate that derivatives of the isoquinoline scaffold exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against phytopathogens such as Pythium recalcitrans with an EC50 value indicating potent activity .

- Antitumor Effects : Some studies suggest that isoquinoline derivatives can modulate pathways involved in cancer proliferation. For example, certain compounds have been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway in malignant pleural mesothelioma cells, leading to reduced cell viability .

- Neuropharmacological Effects : Isoquinoline derivatives have been investigated for their potential as triple reuptake inhibitors affecting serotonin (SERT), norepinephrine (NET), and dopamine transporters (DAT). These compounds demonstrated efficacy in animal models, suggesting their potential in treating mood disorders .

Table 1: Summary of Biological Activities and IC50 Values

| Study | Activity | Compound | IC50 Value |

|---|---|---|---|

| Wang et al. (2023) | Antifungal | I23 (related isoquinoline) | 14 mM against Pythium recalcitrans |

| Lee et al. (2016) | Antitumor | Trametinib + 4-MU (combination therapy) | Significant tumor growth inhibition |

| Smith et al. (2020) | Neurotransmitter Inhibition | Compound 10i | 0.3 mg/kg (SERT, NET, DAT inhibition) |

Detailed Findings

- Antifungal Activity : The compound I23 showed superior antifungal activity with an EC50 of 14 mM against Pythium recalcitrans, outperforming commercial antifungals like hymexazol . This suggests a promising application in agricultural settings for plant disease management.

- Cancer Treatment : The combination of trametinib and 4-methylumbelliferone (4-MU) exhibited enhanced antiproliferative effects on malignant pleural mesothelioma cells compared to individual treatments . This highlights the potential for using isoquinoline derivatives in combination therapies.

- Neuropharmacology : The compound 10i has been identified as a potent inhibitor of key neurotransmitter transporters, exhibiting significant effects in behavioral models indicative of antidepressant activity . This positions it as a candidate for further development in treating mood disorders.

Q & A

Q. Key Optimization Factors :

- Temperature : Lower temperatures (e.g., 273 K) reduce side reactions during acylation .

- Catalysts : Carbodiimides (e.g., EDC) improve coupling efficiency in amide bond formation .

- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity .

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., methyl at δ 1.21–1.50 ppm, carbonyl at δ 168–170 ppm) and confirm regiochemistry via coupling patterns .

- IR : Stretching frequencies for C=O (1670–1700 cm⁻¹) and N-H (3300 cm⁻¹) validate amide formation .

- X-ray Crystallography : SHELX programs refine crystal structures, revealing dihedral angles (e.g., 48–80° between aromatic rings) and hydrogen-bonding motifs (R₂²(10) dimers) .

Q. Advanced Application :

- Discrepancy Resolution : Conflicting NOESY/ROESY data may arise from dynamic proton exchange; variable-temperature NMR or DFT calculations resolve ambiguities .

What strategies address low yields or reproducibility issues in multi-step syntheses?

Q. Advanced Research Focus

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, stoichiometry) identifies critical factors. For example, increasing acetyl chloride equivalents from 1.5 to 2.0 improves acylation yield by 15% .

- In Situ Monitoring : Real-time HPLC or FTIR tracks intermediate stability, preventing degradation .

- Scale-Up Adjustments : Transitioning from batch to flow chemistry reduces exothermic side reactions .

Q. Data Contradiction Example :

- Yield Variability : A reported 58% yield vs. 65% may stem from differing workup methods (e.g., aqueous wash pH).

How can computational models predict biological activity and guide experimental design?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases, GPCRs) using the compound’s 3D structure (extracted from crystallography) .

- Pharmacophore Mapping : Identifies critical interactions (e.g., hydrogen bonds with amide groups) for antimicrobial activity .

- ADMET Prediction : SwissADME estimates solubility (LogP ≈ 2.5) and metabolic stability, prioritizing analogs for synthesis .

Q. Validation :

- In Vitro Assays : MIC tests against S. aureus (IC₅₀ ≤ 10 µM) correlate with docking scores .

How are crystallographic data inconsistencies resolved, particularly for hydrogen-bonding networks?

Q. Advanced Research Focus

- Graph Set Analysis : Classifies hydrogen-bond patterns (e.g., R₂²(10) dimers) to distinguish polymorphs .

- High-Resolution Data : Synchrotron radiation (λ = 0.7 Å) improves electron density maps, clarifying disordered regions .

- Comparative Studies : Overlaying with SHELXL-refined structures (RMSD < 0.2 Å) validates bond lengths/angles .

Q. Case Study :

- A dihedral angle discrepancy (80.70° vs. 64.82° ) was resolved by re-measuring torsion constraints in low-temperature data.

What methodologies confirm the role of functional groups in biological mechanisms?

Q. Advanced Research Focus

- SAR Studies : Synthesizing analogs (e.g., replacing methyl with ethyl) and testing cytotoxicity (e.g., MTT assay) identifies critical groups .

- Isotopic Labeling : ¹⁴C-acetamide tracks metabolic pathways via LC-MS .

- Kinetic Analysis : Stopped-flow spectroscopy measures binding rates to enzymes (e.g., kₐ ≈ 10³ M⁻¹s⁻¹) .

Q. Example :

- Removing the 3-oxo group reduced antimicrobial activity by 90%, highlighting its role in target interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.